molecular formula C6H8Cl2N4 B2703677 [1,2,4]Triazolo[4,3-a]pyridin-6-amine dihydrochloride CAS No. 2551117-75-8

[1,2,4]Triazolo[4,3-a]pyridin-6-amine dihydrochloride

Cat. No.: B2703677
CAS No.: 2551117-75-8
M. Wt: 207.06
InChI Key: VCXRGNPUAWOEFX-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridin-6-amine dihydrochloride is a chemical compound of significant interest in medicinal chemistry and chemical biology research. The triazolopyridine scaffold is a versatile pharmacophore known for a wide range of biological activities. Recent studies have highlighted derivatives of this core structure as promising antimalarial agents. Virtual screening and molecular docking studies have identified specific [1,2,4]triazolo[4,3-a]pyridine sulfonamide compounds that exhibit good in vitro activity against Plasmodium falciparum , the most lethal malaria parasite, by targeting the falcipain-2 enzyme essential for its survival . Furthermore, the dihydro-[1,2,4]triazolo[4,3-a]pyridin-2-ium core serves as a color-tunable fluorescent skeleton. Researchers have developed these compounds into inexpensive, novel fluorophores with systematic absorption and emission properties, making them suitable for applications as fluorescent molecular probes in chemical, environmental, and biological sciences . The free base form of this compound, [1,2,4]Triazolo[4,3-a]pyridin-6-amine, has a molecular formula of C6H6N4 and a molecular weight of 134.14 g/mol . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions.

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.2ClH/c7-5-1-2-6-9-8-4-10(6)3-5;;/h1-4H,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXRGNPUAWOEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C=C1N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of [1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, microwave-assisted synthesis has been explored as a method to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyridin-6-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

The compound exhibits notable biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of [1,2,4]triazolo[4,3-a]pyridin-6-amine possess significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, specific derivatives demonstrated IC50 values in the low micromolar range, indicating potent anticancer properties .
  • Kinase Inhibition : The compound has been identified as a potential inhibitor of key kinases involved in cancer progression. Notably, it has shown inhibitory activity against c-Met and VEGFR-2 kinases. For example, one derivative exhibited an IC50 value of 26 nM for c-Met kinase inhibition, highlighting its potential as a targeted therapy for cancers driven by these pathways .

Synthesis and Derivatives

The synthesis of [1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride typically involves multi-step reactions starting from commercially available precursors. Various derivatives have been synthesized to enhance biological activity and selectivity. The introduction of different substituents on the triazole or pyridine rings has been shown to modulate the pharmacological profile of the compounds.

Example Synthesis Pathway

A common synthetic route includes:

  • Formation of the Triazole Ring : Using hydrazine derivatives with appropriate carbonyl compounds.
  • Pyridine Fusion : Cyclization reactions to form the fused triazolo-pyridine structure.
  • Dihydrochloride Salt Formation : Reacting with hydrochloric acid to yield the dihydrochloride salt for improved solubility and stability.

Case Studies

Several studies have documented the efficacy of [1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride and its derivatives:

  • Antiproliferative Studies : A series of derivatives were evaluated for their antiproliferative effects against A549 and MCF-7 cell lines. The most potent derivative showed IC50 values of 0.98 µM against A549 cells and 1.05 µM against MCF-7 cells .
  • Molecular Docking Studies : Computational modeling has supported the binding affinity of these compounds to c-Met and VEGFR-2 proteins, suggesting mechanisms for their inhibitory effects on tumor growth .
  • In Vivo Studies : Preliminary animal studies indicated that selected derivatives could significantly reduce tumor size without notable toxicity, paving the way for further clinical evaluations.

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways that are crucial for cell proliferation and survival, making it a potential anticancer agent . The compound’s ability to form hydrogen bonds and interact with various amino acid residues in the target proteins is key to its mechanism of action .

Comparison with Similar Compounds

Core Modifications: Hydrogenation and Ring Saturation

  • 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride
    • Structure : The pyridine ring is partially saturated, introducing a tetrahydro moiety.
    • Properties : Hydrogenation increases molecular flexibility and may improve metabolic stability. The hemihydrochloride salt (one HCl molecule per two amine groups) reduces hygroscopicity compared to the dihydrochloride form.
    • Applications : Marketed as a building block for drug discovery, with suppliers like ECHEMI offering bulk procurement .
Compound Salt Form Molecular Formula Molecular Weight Key Features
[1,2,4]Triazolo[4,3-a]pyridin-6-amine dihydrochloride Dihydrochloride C₆H₇Cl₂N₅ ~220.06 (estimated) High solubility, aromatic core
5,6,7,8-Tetrahydro variant Hemihydrochloride C₆H₁₀ClN₅ 174.63 (free base) Improved stability, flexible backbone

Substituent Variations: Halogens and Aromatic Groups

  • 6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 1378482-27-9)
    • Structure : Chlorine substitution at position 4.
    • Properties : Increased lipophilicity (Cl atom) enhances membrane permeability. Molecular weight: 168.58 g/mol .
  • 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine Structure: Bromine at position 3.
  • 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride
    • Structure : Fluorophenyl group at position 3.
    • Properties : Fluorine enhances metabolic stability and bioavailability. Molecular weight: 264.69 g/mol .
Compound Substituent Molecular Weight (g/mol) Key Impact
6-Chloro derivative Cl at C6 168.58 Increased lipophilicity
3-Bromo derivative Br at C3 213.03 Halogen bonding potential
3-(4-Fluorophenyl) derivative C₆H₄F at C3 264.69 Enhanced bioavailability

Functional Group Additions: Methyl and Amine Derivatives

  • {6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine dihydrochloride (CAS 1909306-24-6)
    • Structure : Methyl group at C6 and methanamine at C3.
    • Properties : Methylation improves steric hindrance; amine side chain enables conjugation. Molecular weight: 162.20 g/mol (free base) .
  • Bis(5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine) hydrochloride (CAS 2140305-34-4) Structure: Two tetrahydro-triazolo-pyridine units linked via an amine. Properties: Dimeric structure may enhance target binding avidity. Molecular weight: 174.63 g/mol (per monomer) .

Pharmacological and Industrial Relevance

  • Drug Discovery : Fluorinated and chlorinated derivatives are prioritized for CNS drug development due to their blood-brain barrier permeability .
  • Market Availability : Tetrahydro and halogenated variants are commercially available through suppliers like ECHEMI and CymitQuimica, though some derivatives (e.g., 3-(4-fluorophenyl)) are discontinued due to synthesis challenges .

Biological Activity

Overview

[1,2,4]Triazolo[4,3-a]pyridin-6-amine dihydrochloride is a heterocyclic compound belonging to the triazolopyridine family. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in cancer research and immunotherapy. It acts primarily as an inhibitor of histone acetyltransferase PCAF (P300/CBP-associated factor), influencing gene regulation by modifying chromatin structure and transcriptional activity.

The inhibition of PCAF by [1,2,4]triazolo[4,3-a]pyridin-6-amine leads to alterations in gene expression profiles, impacting cellular processes such as proliferation, differentiation, and apoptosis. This compound has demonstrated potent cytotoxic effects against various cancer cell lines by inducing apoptosis through modulation of pro-apoptotic and anti-apoptotic gene expressions.

Anticancer Properties

Research indicates that derivatives of [1,2,4]triazolo[4,3-a]pyridin-6-amine exhibit significant anticancer properties. For instance:

  • Inhibition of PD-1/PD-L1 Interaction : A study identified a series of [1,2,4]triazolo[4,3-a]pyridines as potent inhibitors of the PD-1/PD-L1 interaction, with one compound showing an IC50 value of 92.3 nM. This interaction is crucial for immune evasion by tumors and targeting it represents a promising strategy in cancer immunotherapy .
  • Cytotoxicity Against Cancer Cell Lines : Various derivatives have been tested against cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical). Notably, certain compounds exhibited IC50 values as low as 0.15 μM against MCF-7 cells .

Biochemical Interactions

The compound also interacts with several enzymes and proteins:

  • Enzyme Inhibition : It has been shown to inhibit key metabolic enzymes involved in cellular metabolism, which can affect the overall metabolic flux within cells. This inhibition can lead to reduced proliferation rates in cancer cells .
  • Cell Signaling Modulation : The compound influences various cell signaling pathways that regulate gene expression and cellular metabolism. This includes the alteration of signaling cascades that promote survival or apoptosis in cancer cells .

Data Table: Biological Activity Summary

Activity Details
Target Histone acetyltransferase PCAF
Key Inhibition PD-1/PD-L1 interaction with an IC50 of 92.3 nM
Cytotoxicity IC50 values against cancer cell lines: MCF-7 (0.15 μM), A549 (0.83 μM)
Mechanism Induces apoptosis via modulation of pro-apoptotic and anti-apoptotic genes
Enzyme Interaction Inhibits metabolic enzymes affecting cellular metabolism

Case Studies

  • Study on PD-1/PD-L1 Interaction :
    • A novel series of [1,2,4]triazolo[4,3-a]pyridines were synthesized and evaluated for their ability to inhibit the PD-1/PD-L1 interaction. The lead compound demonstrated significant enhancement of interferon-gamma production in T-cell co-culture models .
  • Antiproliferative Activity Assessment :
    • In a comparative study assessing various derivatives against different cancer cell lines, several compounds exhibited potent antiproliferative effects with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Q & A

Basic: What are the key synthetic pathways for [1,2,4]Triazolo[4,3-a]pyridin-6-amine dihydrochloride?

Methodological Answer:
The synthesis typically involves cyclocondensation of substituted pyridine precursors with hydrazines or nitriles. For example:

  • Chlorosulfonation of triazolo-pyrimidine analogs using chlorosulfonic acid and thionyl chloride can introduce reactive groups at the C-6 position, enabling subsequent amination .
  • Ester hydrolysis of ethyl [1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CAS 1260831-52-4) followed by dihydrochloride salt formation is another route .
    Key Considerations:
  • Monitor reaction temperature to avoid side products (e.g., over-chlorination).
  • Use HPLC (≥98% purity standards, as in ) for intermediate characterization.

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:
Refer to Safety Data Sheets (SDS) for:

  • Storage: Keep in a dry, cool environment (2–8°C) under inert gas to prevent hygroscopic degradation .
  • PPE: Use nitrile gloves, lab coats, and fume hoods due to potential respiratory and skin irritation .
  • Emergency Protocols: Neutralize spills with sodium bicarbonate and dispose via hazardous waste channels (Emergency Phone: 1-352-323-3500) .

Basic: Which analytical methods validate the compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy: Confirm substituent positions (e.g., C-6 amine) via <sup>1</sup>H/<sup>13</sup>C shifts, comparing to analogs like 3-(trifluoromethyl)-triazolo-pyridin-3-yl derivatives .
  • HPLC: Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (e.g., <0.5% as per pharmaceutical standards in ).
  • Mass Spectrometry: Exact mass analysis (e.g., ESI-MS) to verify molecular weight (e.g., Mol. formula C12H19Cl2F3N4 in ).

Advanced: How do substituents at C-6 influence reactivity and pharmacological activity?

Methodological Answer:
Substitution at C-6 (e.g., fluorine, methyl, or chloro groups) alters electronic and steric properties:

  • Electron-withdrawing groups (e.g., -Cl, -F) enhance electrophilic reactivity, as seen in 3-(4-fluorophenyl)-triazolo-pyridin-6-amine hydrochloride (CAS 264.69 g/mol) .
  • Pharmacological Impact: Fluorinated analogs show increased binding affinity in kinase assays (e.g., LY2784544 in ).
    Experimental Design:
  • Use DFT calculations to predict substituent effects on π-π stacking or hydrogen bonding.
  • Compare IC50 values of analogs in target inhibition assays .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions may arise from:

  • Purity Variability: Impurities like 2-[3-(4-phenylpiperazin-1-yl)propyl]-triazolo-pyridin-3-one (CAS 62337-66-0) can skew bioassay results .
  • Assay Conditions: Buffer pH or solvent (DMSO vs. saline) affects solubility and activity.
    Resolution Strategies:
  • Replicate studies under standardized conditions (e.g., 10% DMSO in PBS).
  • Use orthogonal assays (e.g., SPR and cell-based) to confirm target engagement .

Advanced: What computational methods predict the compound’s metabolic stability?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME calculate logP (e.g., XlogP = 1.2 for triazolo-pyridines in ) and metabolic sites.
  • Metabolite Identification: Simulate cytochrome P450 interactions (e.g., CYP3A4) using docking software (AutoDock Vina).
    Validation: Compare with in vitro microsomal stability data (e.g., t1/2 >60 min indicates high stability) .

Advanced: How to optimize regioselectivity in triazolo-pyridine functionalization?

Methodological Answer:
Regioselectivity is controlled by:

  • Directing Groups: Use -NH2 at C-6 to bias electrophilic substitution (e.g., bromination at C-3 in 7-bromo-3-chloro-triazolo-pyridine, CAS 1392804-08-8) .
  • Catalysis: Pd-catalyzed cross-coupling (e.g., Suzuki for aryl groups) on halogenated intermediates ( ).
    Experimental Optimization:
  • Screen bases (K2CO3 vs. Cs2CO3) and solvents (DMF vs. THF) to maximize yield .

Advanced: What are the challenges in synthesizing enantiopure triazolo-pyridine derivatives?

Methodological Answer:
Challenges include:

  • Racemization: Amine groups at C-6 may racemize under acidic conditions during dihydrochloride formation.
  • Resolution Methods: Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution with lipases .
    Case Study: (1S,3S)-3-(4-methoxyphenyl)cyclobutan-1-amine hydrochloride ( ) illustrates successful enantiomer separation via crystallization.

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